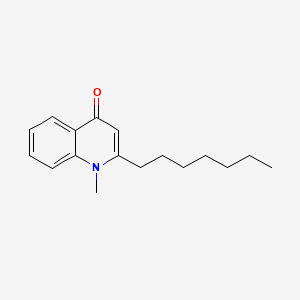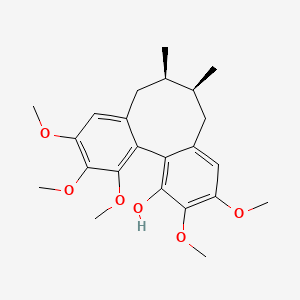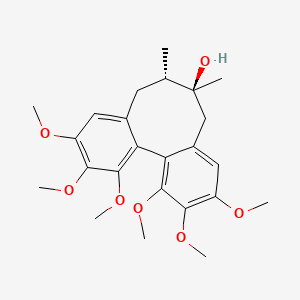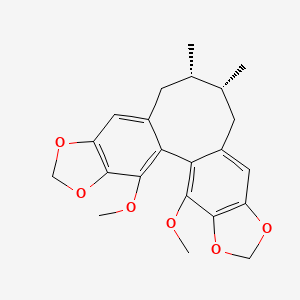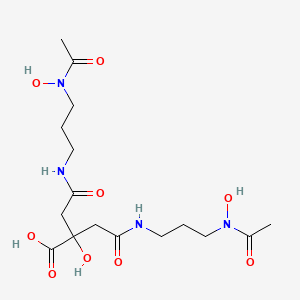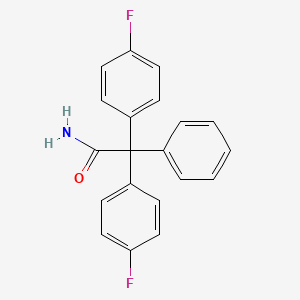
セニカポック
概要
科学的研究の応用
作用機序
. このチャネルは、赤血球からのカリウム流出と水の喪失の調節に関与しています。 このチャネルを阻害することにより、セニカポックは赤血球の脱水とそれに続くヘモグロビンSの重合を防ぎ、これは鎌状赤血球貧血の病態における重要な因子です .
類似の化合物との比較
セニカポックは、Gardosチャネルブロッカーとしてその高い効力と選択性でユニークです . 類似の化合物には以下が含まれます。
クロトリマゾール: もう1つのGardosチャネルブロッカーですが、より幅広い抗真菌活性を持っています.
これらの化合物と比較して、セニカポックは鎌状赤血球貧血の臨床試験で優れた有効性を示し、安全性のプロファイルが十分に文書化されています .
将来の方向性
生化学分析
Biochemical Properties
Senicapoc interacts with the Gardos channel (KCNN4), a calcium-activated potassium channel in red blood cells . By inhibiting this channel, Senicapoc limits the efflux of potassium and water from the cells, preventing their dehydration . This interaction is particularly significant as the Gardos channel is a major potassium leak pathway contributing to cellular dehydration .
Cellular Effects
Senicapoc has been shown to have significant effects on various types of cells. In sickle cell anemia, it preserves the hydration of red blood cells, potentially improving their survival . In a study on a mouse model of Parkinson’s disease, Senicapoc was found to improve locomotor ability and reduce neuroinflammation .
Molecular Mechanism
Senicapoc exerts its effects at the molecular level primarily through its interaction with the Gardos channel (KCNN4). By inhibiting this channel, Senicapoc prevents the efflux of potassium and water from the cells, thereby preventing their dehydration . This inhibition of the Gardos channel is thought to reduce the rate of hemoglobin S polymerization in sickle cell disease, a process that is influenced by the intracellular concentration of hemoglobin .
Temporal Effects in Laboratory Settings
In laboratory settings, Senicapoc has been shown to have long-term effects on cellular function. For instance, in a study on a mouse model of Parkinson’s disease, treatment with Senicapoc resulted in improved locomotor ability and reduced neuroinflammation . In another study, Senicapoc was found to reduce pulmonary hemorrhage and the influx of neutrophils into the lung over time .
Dosage Effects in Animal Models
In animal models, the effects of Senicapoc have been observed to vary with different dosages. For instance, in a study on a porcine model of acute respiratory distress syndrome, treatment with Senicapoc improved locomotor ability and reduced neuroinflammation .
Metabolic Pathways
Senicapoc is involved in the regulation of potassium efflux in cells, a process that is crucial for maintaining cellular hydration . By inhibiting the Gardos channel, Senicapoc prevents the loss of potassium and water from the cells, thereby influencing the metabolic pathways associated with cellular hydration .
Transport and Distribution
The transport and distribution of Senicapoc within cells and tissues are closely linked to its interaction with the Gardos channel. By inhibiting this channel, Senicapoc prevents the efflux of potassium and water from the cells, thereby influencing its localization and accumulation within the cells .
Subcellular Localization
The subcellular localization of Senicapoc is closely linked to its target, the Gardos channel, which is located in the cell membrane. By inhibiting this channel, Senicapoc influences the transport of potassium and water across the cell membrane, thereby affecting its own localization within the cell .
準備方法
化学反応の分析
セニカポックは、以下を含むさまざまな化学反応を起こします。
酸化: 特定の条件下で、セニカポックは酸化される可能性がありますが、その酸化生成物に関する詳細な研究は限られています。
これらの反応で使用される一般的な試薬には、酸化剤、還元剤、および置換反応のための求核剤が含まれます。 これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります .
科学研究の応用
類似化合物との比較
Senicapoc is unique in its high potency and selectivity as a Gardos channel blocker . Similar compounds include:
Clotrimazole: Another Gardos channel blocker, but with broader antifungal activity.
TRAM-34: A selective inhibitor of the KCa3.1 channel, used in research for its anti-inflammatory properties.
Compared to these compounds, Senicapoc has shown superior efficacy in clinical trials for sickle cell anemia and has a well-documented safety profile .
特性
IUPAC Name |
2,2-bis(4-fluorophenyl)-2-phenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F2NO/c21-17-10-6-15(7-11-17)20(19(23)24,14-4-2-1-3-5-14)16-8-12-18(22)13-9-16/h1-13H,(H2,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCTZUZTYRMOMKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)F)(C3=CC=C(C=C3)F)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60276906 | |
| Record name | Senicapoc | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60276906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
289656-45-7 | |
| Record name | Senicapoc | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=289656-45-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Senicapoc | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06280 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Senicapoc | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60276906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SENICAPOC | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TS6G201A6Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
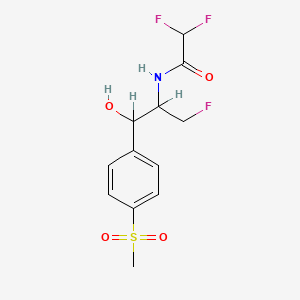
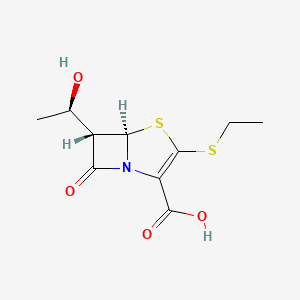
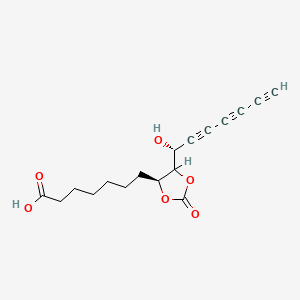
![2-(Furan-2-yl)-7-(3-(4-methoxyphenyl)propyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine](/img/structure/B1681541.png)
![[4-(13-Chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidin-1-yl]-(1-oxido-2H-pyridin-4-yl)methanone](/img/structure/B1681542.png)
![2-[(2R)-5,5-dimethylmorpholin-2-yl]acetic acid](/img/structure/B1681545.png)
![2-[(2S)-5,5-dimethylmorpholin-2-yl]acetic acid](/img/structure/B1681546.png)
